molecular formula C8H10ClF3N2 B8627347 4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole

4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B8627347
M. Wt: 226.62 g/mol
InChI Key: QAALPMZYGXEYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H10ClF3N2 and its molecular weight is 226.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

4-(chloromethyl)-1-propan-2-yl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C8H10ClF3N2/c1-5(2)14-7(8(10,11)12)6(3-9)4-13-14/h4-5H,3H2,1-2H3

InChI Key

QAALPMZYGXEYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)CCl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (5.26 mL, 72 mmol) was added to [1-isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (Preparation 105, 7.5 g, 36 mmol) in DCM (75 mL) at 0° C. and the mixture was stirred for 2 hours. The mixture was diluted with DCM (30 mL) and the organic phase was washed with water (75 mL), brine (75 mL) and dried over sodium sulphate. The filtrate was evaporated in vacuo to afford 4-(chloromethyl)-1-isopropyl-5-(trifluoromethyl)-1H-pyrazole (86%, 7 g).
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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